molecular formula C26H24N2O3S B11534138 (5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B11534138
M. Wt: 444.5 g/mol
InChI Key: PVVHWUQRMFXSOI-BUVRLJJBSA-N
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Description

The compound (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-3-Benzyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
  • (2Z,5E)-3-iodo-4-methoxy-2,5-heptadien-1-ol

Uniqueness

(2Z,5E)-5-({3-METHOXY-4-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE:

Properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H24N2O3S/c1-17-7-10-21(11-8-17)27-26-28-25(29)24(32-26)15-19-9-12-22(23(14-19)30-3)31-16-20-6-4-5-18(2)13-20/h4-15H,16H2,1-3H3,(H,27,28,29)/b24-15+

InChI Key

PVVHWUQRMFXSOI-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC(=C4)C)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC(=C4)C)OC)S2

Origin of Product

United States

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